molecular formula C14H24N2O4 B14893400 2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid

2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid

Cat. No.: B14893400
M. Wt: 284.35 g/mol
InChI Key: QMTJHIGJKWSEME-UHFFFAOYSA-N
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Description

2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro ring system, which is a bicyclic structure where two rings are connected through a single atom. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core, followed by the introduction of the Boc protecting group and the acetic acid moiety. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like alkoxides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The Boc protecting group can be removed under acidic conditions, revealing the active amine functionality, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to serve as a versatile building block in organic synthesis and a valuable tool in various scientific research applications.

Properties

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

2-[7-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.5]nonan-2-yl]acetic acid

InChI

InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)9-15(10-14)8-11(17)18/h4-10H2,1-3H3,(H,17,18)

InChI Key

QMTJHIGJKWSEME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CN(C2)CC(=O)O

Origin of Product

United States

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